N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide
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Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide is a chemical compound with the molecular formula C12H15N3O5 It is a derivative of glycine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide typically involves the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with N-hydroxyglycinamide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, coupling, and deprotection steps required for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a common method.
Substitution: Acidic or basic conditions can be employed to remove or replace the protecting group.
Major Products Formed
The major products formed from these reactions include deprotected glycine derivatives, benzoic acid, and substituted glycine compounds.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of peptide-based materials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in selective reactions without unwanted side reactions. The hydroxyglycinamide moiety can interact with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another glycine derivative with similar protective properties.
N-[(Benzyloxy)carbonyl]glycyl-L-leucine: A compound with a leucine residue instead of glycine, used in peptide synthesis.
N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine: A longer peptide chain with multiple glycine residues .
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide is unique due to its combination of a benzyloxycarbonyl protecting group and a hydroxyglycinamide moiety. This structure allows it to participate in specific biochemical reactions and makes it a valuable tool in peptide synthesis and biochemical research.
Properties
CAS No. |
66179-54-2 |
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Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
benzyl N-[2-[[2-(hydroxyamino)-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H15N3O5/c16-10(13-7-11(17)15-19)6-14-12(18)20-8-9-4-2-1-3-5-9/h1-5,19H,6-8H2,(H,13,16)(H,14,18)(H,15,17) |
InChI Key |
OAJZZOPCORHONA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NO |
Origin of Product |
United States |
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